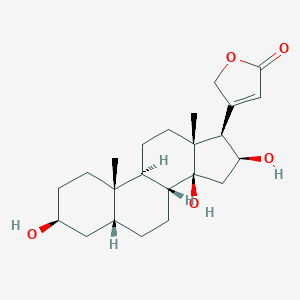
Gitoxigenin
Vue d'ensemble
Description
Gitoxigenin is a 16β-substituted digitoxigenin which may act as a Na+/K±ATPase inhibitor . It’s a cardenolide, which is the aglycone of digitoxin .
Synthesis Analysis
Gitoxigenin was obtained by acid-catalyzed hydrolysis of oleandrin . After 21 days of incubation with the endophytic fungus Alternaria eureka 1E1BL1, five new cardenolides and three previously-identified compounds were isolated .Molecular Structure Analysis
The molecular formula of Gitoxigenin is C23H34O5 . Structural elucidations were accomplished through 1D/2D NMR, HR-ESI-MS, and FT-IR analysis .Chemical Reactions Analysis
A. eureka catalyzed oxygenation, oxidation, epimerization, and dimethyl acetal formation reactions on the substrate .Physical And Chemical Properties Analysis
Gitoxigenin has a molecular weight of 390.51300, a density of 1.297g/cm3, and a boiling point of 591ºC at 760mmHg .Applications De Recherche Scientifique
Cancer Research
Gitoxigenin has shown promise in cancer research due to its cytotoxic properties. Studies have indicated that gitoxigenin and its derivatives can induce cell death in various cancer cell lines . The compound’s ability to interfere with the Na+/K+ ATPase pump, which is crucial for cell survival, makes it a candidate for anti-cancer drug development. Its potential as a chemotherapeutic agent is being explored, particularly in the treatment of hepatocellular carcinoma .
Cardiology
In cardiology, gitoxigenin’s role is well-established as it is a part of cardiac glycosides used for treating heart conditions . It works by increasing the force of myocardial contraction, which can be beneficial in cases of heart failure. The compound’s efficacy in improving cardiac output while reducing heart rate makes it valuable in clinical settings.
Dermatology
The application of gitoxigenin in dermatology is not directly documented; however, its anti-inflammatory and potential wound-healing properties could be beneficial. Topical formulations containing similar compounds are used to treat skin conditions like acne and impetigo .
Pharmacology
Pharmacologically, gitoxigenin is significant due to its potent inhibition of the Na+/K+ ATPase pump, which is a target for drugs treating congestive heart failure . Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are crucial for developing gitoxigenin-based medications.
Toxicology
In toxicology, gitoxigenin’s safety profile is essential. Understanding its toxicological effects, especially in overdose scenarios, is critical for its therapeutic use. The compound’s toxic effects are monitored to ensure safe dosage levels in medicinal preparations .
Microbiology
Gitoxigenin’s role in microbiology involves the study of its biotransformation by microorganisms, such as the endophytic fungus Alternaria eureka 1E1BL1 . This process can lead to the production of new compounds with potential biological activities.
Mécanisme D'action
Target of Action
Gitoxigenin, a 16β-substituted digitoxigenin , primarily targets the Na+/K±ATPase . This enzyme, also known as the sodium-potassium pump, plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes .
Mode of Action
Gitoxigenin acts as an inhibitor of the Na+/K±ATPase . By inhibiting this enzyme, gitoxigenin disrupts the balance of sodium and potassium ions across the cell membrane . This disruption leads to an increase in intracellular calcium ions , which can affect various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by gitoxigenin is the sodium-potassium pump (Na+/K±ATPase) pathway . The inhibition of this pathway leads to increased levels of intracellular calcium ions . Elevated calcium ion levels can trigger a cascade of events, influencing pathways related to cell proliferation, apoptosis, and differentiation .
Pharmacokinetics
It’s known that the compound undergoes biotransformation, a process that can significantly impact its bioavailability and therapeutic potential .
Result of Action
The inhibition of the Na+/K±ATPase by gitoxigenin leads to a series of molecular and cellular effects. The increase in intracellular calcium ions can influence cell proliferation, apoptosis, and differentiation . In addition, gitoxigenin has shown cytotoxic activity against certain cell lines .
Action Environment
The action of gitoxigenin can be influenced by various environmental factors. For instance, the compound’s bioactivity can be modified through biotransformation by the endophytic fungus Alternaria eureka 1E1BL1 . This suggests that the compound’s action, efficacy, and stability may vary depending on the biological and environmental context.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMXWLZJKTXFW-VQMOFDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878642 | |
| Record name | Gitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
545-26-6 | |
| Record name | Gitoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gitoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gitoxigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GITOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



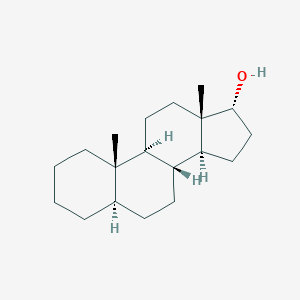

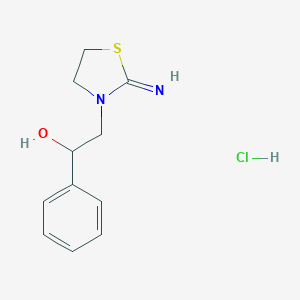
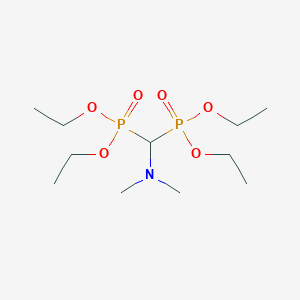


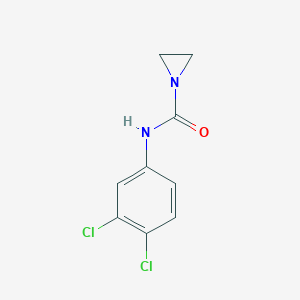
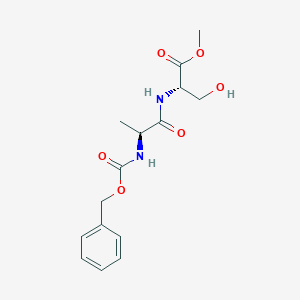
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
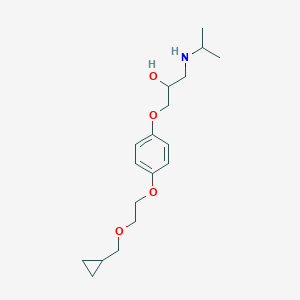

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)